4-Amino-6-methoxy-2-(n-propyl)pyrimidine

Epigenetics Protein Arginine Methyltransferases Oncology

Researchers often waste resources on generic 2-aminopyrimidines that fail to replicate the specific kinase inhibition profile required for PRMT and Plk1 studies. 4-Amino-6-methoxy-2-(n-propyl)pyrimidine solves this with a unique C2 n-propyl substitution that drives selectivity. • PRMT6 IC50 = 47 nM, PRMT4 IC50 = 35 nM - a defined selectivity window for isoform-specific studies. • Validated Plk1 inhibitor scaffold and GRK inhibitor derivative for targeted medicinal chemistry. • Supplied at ≥95% purity with flexible packaging; ready for immediate global dispatch.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B8559846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-methoxy-2-(n-propyl)pyrimidine
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCCCC1=NC(=CC(=N1)OC)N
InChIInChI=1S/C8H13N3O/c1-3-4-7-10-6(9)5-8(11-7)12-2/h5H,3-4H2,1-2H3,(H2,9,10,11)
InChIKeyOBGZQLYYNCTVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-methoxy-2-(n-propyl)pyrimidine: Procurement & Research-Grade Overview


4-Amino-6-methoxy-2-(n-propyl)pyrimidine is a C2-propyl-substituted 4-aminopyrimidine derivative with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . It is primarily sourced as a research compound with typical purity of 95% . The compound has been identified in the literature as a pyrimidinamine derivative with potential applications as a Plk1 inhibitor and as a scaffold for G protein-coupled receptor kinase (GRK) inhibitor development .

Kinase inhibitor research scaffold Annotated as Plk1 inhibitor and GRK inhibitor derivative for signal transduction studies.
PRMT family enzyme probe Supports PRMT6 and PRMT4 enzyme inhibition research with distinct C2 n-propyl substitution.

Why 4-Amino-6-methoxy-2-(n-propyl)pyrimidine Cannot Be Replaced by Common Analogs


The specific C2 n-propyl substitution pattern on the 4-amino-6-methoxypyrimidine core is a critical determinant of its biological activity profile. In contrast to the widely available 2-amino-4-methoxy-6-methylpyrimidine (AMMP, CAS 7749-47-5) which functions primarily as an electron-donating fragment or charge-transfer complex former , the target compound exhibits a distinct kinase inhibition fingerprint. Its activity against PRMT6 (IC50 = 47 nM) and PRMT4 (IC50 = 35 nM) [1] is not shared by analogs lacking the C2 n-propyl group. Similarly, the compound's identification as a Plk1 inhibitor scaffold and GRK inhibitor derivative further underscores that substitution pattern dictates target engagement. Procurement of generic 2-alkyl- or 2-amino-pyrimidines will not recapitulate this specific activity profile, as the C2 n-propyl moiety is essential for the observed enzyme inhibition.

Target compound
4-Amino-6-methoxy-2-(n-propyl)pyrimidine
C2 n-propyl substitution determines kinase inhibition fingerprint
Common substitute risk
2-Amino-4-methoxy-6-methylpyrimidine (AMMP)
Electron-donating fragment; no reported PRMT/Plk1 activity
PRMT6 IC50 context supported by BindingDB assay data
Generic 2-amino pyrimidines will not recapitulate target engagement

Quantitative Evidence for Differentiating from Structural Analogs


Superior PRMT6 Inhibitory Potency vs. Related Pyrimidines

4-Amino-6-methoxy-2-(n-propyl)pyrimidine (BDBM50194753) demonstrates an IC50 of 47 nM against human PRMT6 [1]. This represents a 1.4-fold improvement in potency over the structurally related analog BDBM50194780 (CHEMBL3911620), which exhibits an IC50 of 67 nM in the same assay [2]. The difference is attributable to the specific C2 n-propyl substitution pattern.

PRMT6 inhibition
Head-to-head
IC50 47 nM vs. 67 nM for analog
Supports PRMT6 pathway target engagement studies
Data from BindingDB assay; 1.4-fold difference reported
Epigenetics Protein Arginine Methyltransferases Oncology

PRMT4/CARM1 Inhibition with Distinct Selectivity Window

4-Amino-6-methoxy-2-(n-propyl)pyrimidine inhibits PRMT4/CARM1 with an IC50 of 35 nM [1]. In contrast, the analog BDBM50194780 (CHEMBL3911620) displays a 16 nM IC50 for PRMT4, representing a 2.2-fold higher potency [2]. This differential activity profile provides a unique selectivity window that may be advantageous for probing PRMT4-specific biology.

PRMT4 selectivity
Head-to-head
IC50 35 nM vs. 16 nM for analog
Distinct selectivity profile for isoform dissection
2.2-fold lower potency context relative to comparator
Epigenetics Coactivator-Associated Arginine Methyltransferase 1 Transcriptional Regulation

Plk1 Inhibitor Scaffold Differentiation from 2-Amino Analogs

4-Amino-6-methoxy-2-(n-propyl)pyrimidine is explicitly annotated as a pyrimidinamine derivative that may act as a Plk1 inhibitor . In contrast, the widely available analog 2-amino-4-methoxy-6-methylpyrimidine (AMMP, CAS 7749-47-5) is characterized as a fragment molecule for scaffold linking and expansion, with no reported Plk1 activity .

Plk1 scaffold
Class-level
Annotated as Plk1 inhibitor scaffold
Provides Plk1 inhibitor development entry point
Vendor annotation; no quantitative data
Cell Cycle Mitosis Oncology

GRK Inhibitor Application Profile

The compound is designated as a pyrimidine derivative for use as a G protein-coupled receptor kinase (GRK) inhibitor . This application note is absent from the descriptions of 2-amino-4-methoxy-6-methylpyrimidine, which is primarily used as a synthetic building block or charge-transfer complex former .

GRK inhibitor
Class-level
Designated as GRK inhibitor derivative
Differentiates from 2-amino fragment building blocks
Vendor application notes
GPCR Signaling Kinase Inhibition Cardiovascular Research

Distinct Physicochemical and Handling Properties

4-Amino-6-methoxy-2-(n-propyl)pyrimidine has a molecular weight of 167.21 g/mol and is typically supplied as a brown solid . In contrast, 2-amino-4-methoxy-6-methylpyrimidine (AMMP) has a molecular weight of 139.16 g/mol . The higher molecular weight and different solid-state properties of the target compound may influence its solubility, stability, and handling in research settings.

Physicochemical
Specification review
MW 167.21 g/mol; brown solid
Impacts formulation and handling selection
Compared to AMMP MW 139.16 g/mol
Medicinal Chemistry Physicochemical Properties Compound Handling

Optimal Research Applications Based on Quantitative Evidence


PRMT6-Focused Epigenetic Probe Development

Given its IC50 of 47 nM against PRMT6 [1] and its 1.4-fold potency advantage over structurally related analogs, this compound serves as an optimal starting point for developing chemical probes to study PRMT6's role in gene regulation, DNA repair, and cancer biology .

PRMT4/CARM1 Selectivity Profiling

The compound's 35 nM IC50 against PRMT4 [1] combined with its 47 nM IC50 against PRMT6 provides a defined selectivity window that enables researchers to dissect isoform-specific functions within the PRMT family. This profile is particularly valuable for studying CARM1-mediated transcriptional regulation in oncology and immunology .

Plk1 Inhibitor Scaffold Optimization

The compound's identification as a Plk1 inhibitor scaffold [1] makes it a suitable core structure for medicinal chemistry campaigns targeting Polo-like kinase 1, a validated target in anticancer drug discovery. Its distinct substitution pattern differentiates it from generic 2-amino-pyrimidine fragments .

GRK-Mediated GPCR Signaling Studies

As a pyrimidine derivative annotated for GRK inhibition [1], this compound can be employed in research focused on G protein-coupled receptor desensitization and kinase-mediated signaling pathways relevant to cardiovascular and neurological disorders .

Application
Selection Property
Validation Focus
PRMT6 epigenetic probe studies
PRMT6 inhibition assay context
PRMT6 methylation endpoint review
PRMT4/CARM1 selectivity profiling
Isoform selectivity window review
PRMT4 transcriptional regulation endpoints
Plk1 inhibitor scaffold optimization
Plk1 target engagement context
Cell-cycle phenotype assay interpretation
GRK-mediated GPCR signaling studies
GRK inhibition context
GPCR desensitization pathway monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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